N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Description
N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a benzothiazole-acetamide hybrid compound featuring a 4,6-dimethyl-substituted benzo[d]thiazole core linked to a 1,3-dioxoisoindolin moiety via an acetamide bridge. The 1,3-dioxoisoindolin group contributes to planar rigidity, which may influence intermolecular interactions and solubility.
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-10-7-11(2)16-14(8-10)26-19(21-16)20-15(23)9-22-17(24)12-5-3-4-6-13(12)18(22)25/h3-8H,9H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEVTSYFTYBVOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4,6-dimethylbenzo[d]thiazole, which is then reacted with phthalic anhydride to form the intermediate compound. This intermediate undergoes further reaction with acetic anhydride and ammonia to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzo[d]thiazole or phthalimide rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole and phthalimide moieties can interact with enzymes, receptors, and other biomolecules, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound is structurally analogous to several benzothiazole-acetamide derivatives reported in the literature, differing primarily in substituents on the benzothiazole ring and the acetamide-linked moiety:
- Substituent Effects: Electron-donating groups (e.g., 4,6-dimethyl in the target compound) may improve metabolic stability compared to electron-withdrawing halogens (e.g., F, Br in GB18 and 4p), which often enhance binding affinity but reduce solubility .
Physicochemical Properties
Key data for comparison:
- Melting Points : Higher melting points (e.g., >295°C for GB19) suggest strong intermolecular forces (e.g., hydrogen bonding) in thiazolidinedione derivatives compared to isoindolin-containing targets .
- Spectral Signatures : The target compound’s 1,3-dioxoisoindolin group would show distinct C=O stretches (~1700 cm⁻¹) and deshielded NH protons in NMR, similar to phthalimide derivatives .
Biological Activity
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₅H₁₃N₃O₃S
- Molecular Weight : 305.35 g/mol
Synthesis
The synthesis of this compound involves the reaction of 4,6-dimethylbenzo[d]thiazole with 2-(1,3-dioxoisoindolin-2-yl)acetic acid under controlled conditions. The process typically includes:
-
Reagents :
- 4,6-Dimethylbenzo[d]thiazole
- 2-(1,3-Dioxoisoindolin-2-yl)acetic acid
- Coupling agents (e.g., EDCI, HOBt)
-
Procedure :
- Dissolve the reagents in a suitable solvent (e.g., DMF or DMSO).
- Stir the mixture at room temperature for a specified time.
- Purify the resulting compound using chromatography.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Lines Tested : A549 (lung cancer) and C6 (glioma) cell lines.
- Methods : MTT assay for cell viability, DNA synthesis analysis, and caspase activation assays.
Results demonstrated that compounds with similar structural motifs can induce apoptosis in cancer cells, suggesting a potential mechanism for anticancer activity through the activation of apoptotic pathways .
Case Studies
-
Study on Thiazole Derivatives :
A study synthesized several thiazole derivatives and evaluated their anticancer activities. Compounds with similar structures to this compound displayed promising results against A549 and C6 cell lines . -
Antimicrobial Evaluation :
Another investigation focused on thiazole derivatives' antimicrobial properties. The study found that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Research Findings Summary Table
| Activity | Cell Line/Organism | Methodology | Outcome |
|---|---|---|---|
| Anticancer | A549 | MTT Assay | Induced apoptosis |
| Anticancer | C6 | Caspase Activation | Significant cell death |
| Antimicrobial | Various Bacteria | Disk Diffusion Method | Inhibited growth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
